molecular formula C12H18ClN3 B3271973 1-Piperazineethanamine, 4-(2-chlorophenyl)- CAS No. 55931-63-0

1-Piperazineethanamine, 4-(2-chlorophenyl)-

Cat. No.: B3271973
CAS No.: 55931-63-0
M. Wt: 239.74 g/mol
InChI Key: BHSUUUBLBZJLAU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Piperazineethanamine, 4-(2-chlorophenyl)- involves several steps. One common method includes the reaction of piperazine with 2-chlorobenzyl chloride under controlled conditions to form the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Piperazineethanamine, 4-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperazineethanamine, 4-(2-chlorophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a psychoactive agent.

    Medicine: Investigations are ongoing to explore its potential therapeutic uses.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanamine, 4-(2-chlorophenyl)- involves its interaction with specific molecular targets in the body. It is believed to act on serotonin receptors, influencing neurotransmitter levels and pathways . This interaction results in its psychoactive effects, making it a subject of interest in neuropharmacology.

Comparison with Similar Compounds

1-Piperazineethanamine, 4-(2-chlorophenyl)- can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)piperazine: This compound also affects serotonin levels but has different pharmacological properties.

    2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Another phenethylamine derivative with distinct psychoactive effects.

The uniqueness of 1-Piperazineethanamine, 4-(2-chlorophenyl)- lies in its specific chemical structure and the resulting pharmacological profile.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c13-11-3-1-2-4-12(11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSUUUBLBZJLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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